
Berberine sulphate
Übersicht
Beschreibung
Berberine sulphate (C${40}$H${36}$N$2$O${12}$S·xH$_2$O) is a sulfate salt of berberine, a benzylisoquinoline alkaloid derived from plants like Hydrastis canadensis and Berberis species . Historically, it has been used to treat infections such as oriental sore (cutaneous leishmaniasis) and bacterial dysentery due to its antimicrobial properties . Compared to other berberine salts, this compound is noted for its higher solubility in water, which enhances its bioavailability and clinical utility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of berberine sulphate typically involves the use of crude berberine as a starting material. The process includes the following steps :
Dissolution and Filtration: Crude berberine is dissolved in water at temperatures between 80 to 95°C with the aid of activated carbon. The solution is then filtered to obtain a refined berberine solution.
Reaction with Sulphuric Acid: The refined berberine solution is reacted with dilute sulphuric acid at 70 to 95°C for 3 to 5 hours. This reaction produces hydrogen sulphate berberine.
Neutralization and Recrystallization: The hydrogen sulphate berberine is neutralized with a 10% sodium hydroxide solution to a pH of 7 to 8. The solution is then subjected to pressure reduction and water removal, followed by recrystallization using 80 to 90% ethanol to obtain the final this compound product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity. The process is optimized to overcome the disadvantages of low yield and high cost associated with traditional methods .
Analyse Chemischer Reaktionen
Types of Reactions
Berberine sulphate undergoes various chemical reactions, including:
Oxidation: Berberine can be oxidized to form oxyberberine, which has stronger binding interactions with hemoglobin.
Reduction: Reduction reactions can convert berberine into its dihydro form, enhancing its biological activity.
Substitution: Berberine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions.
Substitution: Reactions typically occur in the presence of nucleophiles like halides or amines under basic conditions.
Major Products
Oxyberberine: Formed through oxidation.
Dihydroberberine: Formed through reduction.
Substituted Berberine Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Berberine sulphate has a wide range of scientific research applications :
Chemistry: Used as a natural dye and in histology for staining heparin in mast cells.
Biology: Investigated for its effects on glucose and lipid metabolism, inflammation, and oxidative stress.
Medicine: Studied for its potential in treating diabetes, cardiovascular diseases, and cancer. It has shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells.
Industry: Utilized in the production of pharmaceuticals and as a natural dye in textiles.
Wirkmechanismus
Berberine sulphate exerts its effects through multiple molecular targets and pathways :
AMP-activated protein kinase (AMPK): Activation of AMPK leads to improved insulin sensitivity and glucose metabolism.
Nuclear factor κB (NF-κB): Inhibition of NF-κB reduces inflammation.
Mitogen-activated protein kinase (MAPK): Regulation of MAPK pathways contributes to its anti-inflammatory and antioxidant effects.
Protein kinase B (Akt): Activation of Akt enhances cellular survival and metabolism.
Vergleich Mit ähnlichen Verbindungen
Berberine Sulphate vs. Berberine Hydrochloride
Key Insight : this compound’s superior solubility has made it the preferred salt for clinical applications, particularly in injectable forms for parasitic infections .
This compound vs. Berberine-Enriched Extracts
This compound vs. Novel Berberine Derivatives
Recent research focuses on synthesizing berberine derivatives to address its poor bioavailability (~1% oral absorption) . Examples include:
- 9-O-Substituted Derivatives : Improved antimicrobial activity .
- Lipid-Conjugated Derivatives : Enhanced permeability across intestinal barriers .
Key Insight : Derivatives show promise for overcoming pharmacokinetic limitations but lack clinical validation compared to this compound .
This compound vs. Other Berberine Salts
Key Insight: Mono-berberine sulphate (bisulphate) is the most clinically relevant form, despite purity challenges .
Research Trends and Challenges
- Bioavailability Enhancement: Nano-formulations and combinational therapies are being explored to improve this compound’s absorption .
- Toxicity Profile : this compound exhibits lower toxicity compared to alkaloids like sanguinarine but requires dose optimization .
- Structural-Activity Relationships (SAR) : Modifications at the 9-O position enhance antimicrobial and anticancer activities .
Biologische Aktivität
Berberine sulfate, a quaternary ammonium salt derived from the roots and bark of various plants such as Berberis vulgaris, exhibits a broad spectrum of biological activities. This article explores its pharmacological effects, mechanisms of action, and clinical applications based on diverse research findings.
1. Overview of Berberine Sulfate
Chemical Structure and Properties
- Berberine sulfate is an alkaloid characterized by its yellow color and bitter taste. It is soluble in water and has a molecular weight of approximately 336.4 g/mol.
Sources
- Commonly extracted from plants like Berberis aristata and Berberis vulgaris, berberine sulfate has been used in traditional medicine for centuries.
2. Antimicrobial Activity
Berberine sulfate demonstrates significant antimicrobial properties against various pathogens:
Mechanism of Action
- Berberine sulfate inhibits bacterial adherence to host cells, disrupting the formation of essential adhesin complexes, thereby reducing infection potential .
3. Anti-inflammatory and Antioxidant Effects
Research indicates that berberine sulfate possesses anti-inflammatory and antioxidant properties through various signaling pathways:
- AMPK Activation : Berberine activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and inflammation reduction .
- NF-κB Inhibition : It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses .
4. Cancer Therapeutics
Berberine sulfate has shown promise in cancer treatment through multiple mechanisms:
Cell Cycle Arrest
- Berberine induces cell cycle arrest in cancer cells at different phases depending on the concentration:
Apoptotic Induction
- It promotes apoptosis by increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), enhancing cell death in cancerous cells .
5.1 Gastrointestinal Disorders
A randomized controlled trial demonstrated the efficacy of berberine sulfate in treating diarrhea caused by enterotoxigenic E. coli:
- Dosage : 400 mg administered orally.
- Results : Significant reduction in stool volume and diarrhea cessation compared to controls (42% vs. 20%) within 24 hours .
5.2 Cardiovascular Health
Berberine sulfate has been associated with improved cardiac function:
- Administration : Intravenous doses improved ejection fraction and left ventricular function in patients with heart failure .
- Meta-analysis Findings : Showed significant reductions in blood pressure when combined with lifestyle interventions .
5.3 Metabolic Disorders
In metabolic syndrome management:
- Diabetes Management : A study indicated that berberine (500 mg/day) significantly reduced fasting blood glucose levels and HbA1c compared to placebo .
- Lipid Profile Improvement : Regular administration lowered total cholesterol by up to 29% .
Case Study 1: Efficacy in Diarrhea Treatment
A double-blind study involving adults with acute diarrhea showed that berberine sulfate effectively reduced stool output and improved recovery rates compared to placebo controls.
Case Study 2: Cancer Treatment
In vitro studies on colon cancer cell lines revealed that berberine induced significant apoptosis, highlighting its potential as an adjunct therapy in oncology.
Q & A
Basic Research Questions
Q. What are the standard methodologies for assessing the purity and structural integrity of Berberine sulphate in experimental settings?
- Methodological Guidance : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for purity assessment. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups. Elemental analysis is recommended to validate stoichiometry .
- Data Reporting : Include retention times (HPLC), spectral peaks (NMR/FTIR), and percentage yields. Compare results with literature values for known derivatives.
Q. How do researchers address solubility challenges of this compound in in vitro assays?
- Experimental Design : Utilize co-solvents (e.g., DMSO at <0.1% v/v) or lipid-based carriers to enhance aqueous solubility. Validate solubility using dynamic light scattering (DLS) or nephelometry. Include vehicle controls to rule out solvent interference in biological assays .
- Documentation : Report solvent type, concentration, and incubation time in the methods section.
Q. What are the validated in vitro models for studying this compound’s antimicrobial activity?
- Model Selection : Use standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923) and broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ampicillin) and negative controls (culture media alone) .
- Data Interpretation : Address inter-lab variability by replicating experiments across multiple batches and reporting MIC ranges rather than single values.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic profiles of this compound across different animal models?
- Data Contradiction Analysis : Conduct meta-analyses of existing studies to identify variables influencing bioavailability, such as gut microbiota composition, dosing regimens, or metabolic enzyme activity. Use physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies differences .
- Methodological Adjustments : Standardize protocols for blood sampling intervals, administration routes (oral vs. intraperitoneal), and diet-controlled cohorts to reduce confounding factors .
Q. What mechanistic approaches are recommended to elucidate this compound’s interaction with AMP-activated protein kinase (AMPK)?
- Advanced Techniques : Employ siRNA knockdown or CRISPR-Cas9 gene editing in cell lines to confirm AMPK dependency. Pair this with phospho-specific antibodies in Western blotting or fluorescence resonance energy transfer (FRET) assays to monitor real-time kinase activation .
- Validation : Cross-validate findings with AMPK inhibitors (e.g., Compound C) and activators (e.g., AICAR) to establish specificity .
Q. How should researchers design studies to investigate this compound’s synergistic effects with other alkaloids in metabolic disorders?
- Experimental Framework : Use factorial design experiments to test combinations (e.g., Berberine with metformin or resveratrol). Apply isobolographic analysis to quantify synergy/additivity. Include dose-response curves and sham-treated controls .
- Data Synthesis : Utilize systems biology tools (e.g., pathway enrichment analysis) to identify overlapping targets and mechanisms .
Q. Methodological Best Practices
Q. What strategies improve reproducibility in this compound’s in vivo toxicity studies?
- Standardization : Adopt OECD guidelines for acute/chronic toxicity testing. Document animal strain, age, and housing conditions. Use blinded assessments for histopathological analyses .
- Reporting : Include raw data for organ weight-to-body weight ratios, serum biochemistry, and hematological parameters in supplementary materials .
Q. How can heterogeneous data from omics studies (transcriptomics, metabolomics) be integrated to clarify this compound’s polypharmacology?
- Data Integration : Apply multi-omics platforms (e.g., weighted gene co-expression network analysis) to link gene expression changes with metabolite shifts. Use machine learning (e.g., random forest) to prioritize key pathways .
- Validation : Confirm in silico predictions with targeted assays (e.g., qPCR for genes, LC-MS for metabolites) .
Q. Tables: Key Parameters for Experimental Documentation
Parameter | Recommended Technique | Reporting Standard |
---|---|---|
Purity | HPLC-MS | ≥95% purity with chromatogram |
Solubility | DLS/Nephelometry | Solvent, concentration, method |
Pharmacokinetics (Cmax, Tmax) | LC-MS/MS | Plasma/Serum matrix validation |
Synergy (CI value) | Isobolographic analysis | Combination index <1.0 |
Eigenschaften
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H18NO4.H2O4S/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVABJMSSDUECT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[O-]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977452 | |
Record name | Bis(9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium) sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
INSOL IN CHLOROFORM /TRIHYDRATE/ | |
Record name | BERBERINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW CRYSTALS | |
CAS No. |
316-41-6, 6190-33-6 | |
Record name | Berberine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(9,10-dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium) sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Berberine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BERBERINE SULFATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FST3E667FF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BERBERINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.